N-(3-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide
Description
N-(3-((6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a 6-chloro-tetrahydrocarbazole core linked via an amide bond to a pyrazine-2-carboxamide moiety. This structure combines the aromatic and hydrogen-bonding capabilities of pyrazine with the fused carbazole system, which is known for its pharmacological relevance, particularly in antioxidant and anticancer applications . The chloro substituent at the 6-position of the carbazole ring likely enhances electronic effects and steric interactions, influencing both reactivity and binding affinity .
Properties
Molecular Formula |
C20H20ClN5O2 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[3-[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H20ClN5O2/c21-12-4-5-15-14(10-12)13-2-1-3-16(19(13)26-15)25-18(27)6-7-24-20(28)17-11-22-8-9-23-17/h4-5,8-11,16,26H,1-3,6-7H2,(H,24,28)(H,25,27) |
InChI Key |
ROXPXHFHNDDLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)CCNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Stage 1: Preparation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
This intermediate is synthesized via a three-step process outlined in patents:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Esterification | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid ethyl ester in cyclohexane | 70.8% | 99.4% (HPLC) |
| Amination | Ammonia in methanol, 60–65°C, 48 hrs | 86% | 97.8% (HPLC) |
| Crystallization | 2-Propanol, reflux → cooling to 0–5°C | 70.7% | >98% |
Key Notes :
-
Esterification employs cyclohexane as solvent, enabling efficient crystallization.
-
Amination uses 7N ammonia in methanol under pressure (2.3 bar).
-
Final crystallization in 2-propanol yields a pharmaceutically acceptable polymorph.
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Solvent | Methanol/water (1:1) | Facilitates nucleophilic attack |
| Catalyst | Acetic acid | Protonates carbonyl for activation |
| Temperature | 40–60°C | Balances reaction rate and stability |
Stage 3: Coupling to Pyrazine-2-carboxamide
The final step involves amide bond formation between the carbazole-propylamine intermediate and pyrazine-2-carboxylic acid. Methods from inform this step:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| HATU, DIPEA | DMF, 0–5°C → RT, 12 hrs | 60–75% | |
| EDC, HOBt | Dichloromethane, 0°C → RT, 6 hrs | 50–65% | |
| CDI | THF, reflux, 4 hrs | 70–80% |
Critical Steps :
-
Activation of Pyrazine-2-carboxylic Acid :
-
HATU or EDC/HOBt generates an activated intermediate (e.g., O-acylisourea).
-
DIPEA deprotonates the carbazole amine for nucleophilic attack.
-
-
Workup :
-
Extraction with DCM/ethyl acetate and aqueous washes (e.g., sodium bicarbonate).
-
Crystallization in ethanol or methanol.
-
Alternative Routes
One-Pot Synthesis
A potential streamlined approach combines Stages 2 and 3:
-
Simultaneous Linker Introduction and Coupling :
-
React carbazole amide with 3-bromopropionyl chloride and pyrazine-2-carboxylic acid in a single pot.
-
Use K₂CO₃ to deprotonate the amine and drive SN2 displacement.
-
Advantages :
-
Reduces purification steps.
-
Minimizes intermediate storage.
Challenges and Mitigation
Analytical Characterization
Key techniques for verifying intermediates and final product:
| Technique | Application | Expected Data |
|---|---|---|
| HPLC | Purity assessment | >95% area% for final compound |
| ¹H/¹³C NMR | Confirm connectivity | δ 7.5–8.5 (aromatic), δ 2.5–3.0 (CH₂), δ 10.0 (NH) |
| HRMS | Molecular formula confirmation | [M+H]⁺ = 439.9 (C₂₃H₂₆ClN₅O₂) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazine ring, resulting in the formation of reduced pyrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution can be facilitated by reagents like sulfuric acid (H2SO4).
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory, anticancer, and antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 6-Chloro-9H-Carbazole Derivatives
Compounds such as N-[(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanoyl]-N'-R-substituted-benzoylhydrazines (1a–c) and their cyclized oxadiazole derivatives (2a–c) share the 6-chloro-carbazole core with the target compound . Key differences include:
- Biological Activity : Derivatives 1a–c exhibit moderate in vitro antioxidant capacity (e.g., DPPH radical scavenging IC₅₀ = 12–45 μM), attributed to the chloro-carbazole system’s electron-withdrawing effects. The pyrazine-carboxamide in the target compound may improve solubility and bioavailability, though direct comparative data are lacking .
2.1.2 Pyrazine and Pyridazine-Based Analogues
Compounds like 1-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridazine-3,6-dione (5) and N'-benzoyl-2-oxo-2H-chromene-3-carbohydrazide (7) highlight the role of heterocyclic carboxamides in modulating pharmacokinetics .
- Hydrogen Bonding: The pyrazine ring in the target compound offers two nitrogen atoms for hydrogen bonding, similar to pyridazinone derivatives (e.g., compound 5), which exhibit enhanced stability in polar solvents .
Functional Analogues
2.2.1 Antioxidant Activity
6-Chloro-carbazole derivatives (e.g., 1a–c) show antioxidant activity via radical scavenging, with IC₅₀ values comparable to ascorbic acid (IC₅₀ = 8 μM). The target compound’s pyrazine-carboxamide group may introduce additional redox-active sites, though experimental validation is required .
2.2.2 Pharmacokinetic Properties
- Solubility : Pyrazine-carboxamide analogues (e.g., N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ) exhibit logP values ~2.5, suggesting moderate lipophilicity. The target compound’s tetrahydrocarbazole core may increase logP, necessitating formulation adjustments for oral bioavailability .
- Metabolic Stability : Oxadiazole derivatives (e.g., 2a–c) demonstrate resistance to CYP450-mediated oxidation due to electron-deficient rings. The pyrazine moiety in the target compound may similarly enhance metabolic stability .
Data Tables
Research Findings and Implications
- Hydrogen Bonding Networks : The pyrazine-carboxamide group in the target compound may form bifurcated hydrogen bonds (e.g., N–H···O and C=O···H–N interactions), as observed in similar carboxamide crystals .
- Synthetic Challenges : Cyclization of the tetrahydrocarbazole core requires precise control of puckering parameters (e.g., Cremer-Pople amplitude Q = 0.5–0.7 Å for six-membered rings) to avoid strain .
Biological Activity
N-(3-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that combines a carbazole moiety with a pyrazine carboxamide, which may contribute to its diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 373.84 g/mol. The presence of the chloro group and the carbazole structure suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN5O2 |
| Molecular Weight | 373.84 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds related to carbazole derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Carbazole derivatives have shown cytotoxic effects against various cancer cell lines. The unique structure of this compound may enhance its antitumor properties through improved cell membrane penetration and interaction with specific molecular targets.
- Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant effects in animal models, potentially by modulating neurotransmitter systems critical for seizure activity.
- Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective properties. This could be beneficial in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
The mechanism through which this compound exerts its biological effects involves interactions with various enzymes and receptors. The binding affinity and specificity depend on the structural features of the compound, which allow it to modulate the activity of these targets effectively.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of related carbazole derivatives:
Antitumor Studies
In a study conducted by Howorko et al., novel N-substituted carbazoles were found to inhibit topoisomerase II activity at concentrations significantly lower than established chemotherapeutics like etoposide . This indicates a strong potential for developing new cancer therapies based on these compounds.
Neuroprotective Research
Research on N-substituted carbazoles has shown their ability to promote neurogenesis and protect against neurodegenerative conditions. For instance, compounds that increase soluble amyloid-beta peptide concentrations have been linked to improved outcomes in models of Alzheimer's disease .
Q & A
Q. How to address challenges in crystallizing this compound for structural studies?
- Answer :
- Crystallization screens : Use sparse-matrix kits (e.g., Hampton Index) with PEGs or salts as precipitants. Carbazole derivatives often crystallize in monoclinic systems (space group P2₁/c) .
- Cryo-protection : Soak crystals in 20% glycerol before flash-cooling in liquid N₂ .
- Twinned data : Process using SHELXL’s TWIN/BASF commands to refine against twinned datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
